|
REACTION_CXSMILES
|
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+:12]>>[C:1]1([P:7](=[O:8])([O-:10])[O-:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+:12].[Na+:12] |f:1.2,3.4.5|
|
|
Name
|
|
|
Quantity
|
1.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
DISTILLATION
|
|
Details
|
water was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Na+].[Na+]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.78 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 176.2% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |